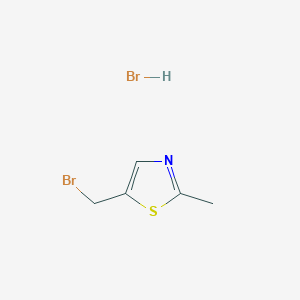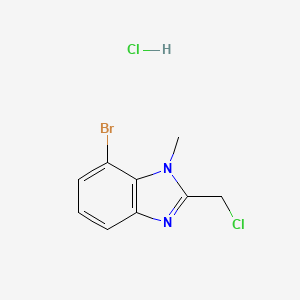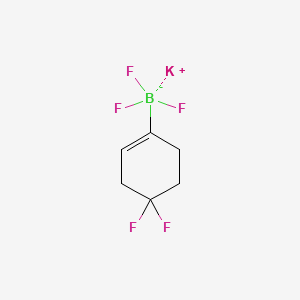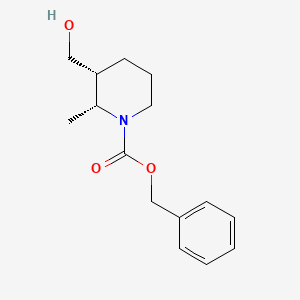
3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO3S. It is part of the sulfonyl fluoride family, which is known for its stability and reactivity under specific conditions. Sulfonyl fluorides have gained significant importance due to their classification as a click reaction, making them valuable in drug discovery and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the electrochemical oxidative coupling of thiols and potassium fluoride in flow, which can be carried out at room temperature and atmospheric pressure .
Industrial Production Methods
. This approach helps in overcoming the synthetic instability of sulfonyl fluorides.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Replacement of the fluoride group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA or H2O2 for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: Used in sulfur fluoride exchange (SuFEx) click chemistry for the synthesis of diverse molecules.
Biology: Employed as a biochemical probe due to its stability and reactivity under physiological conditions.
Medicine: Incorporated into pharmaceutically active drug molecules for targeted drug delivery.
Industry: Utilized in the production of polymers and materials science.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles . This process is facilitated by hydrogen bonding, which stabilizes both the sulfonyl group and the departing fluoride group .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: Less stable compared to sulfonyl fluorides and more reactive towards nucleophiles.
Epoxides: Different reactivity profile and used in different types of click chemistry.
Acrylamides: Used in polymer chemistry but have different stability and reactivity compared to sulfonyl fluorides.
Uniqueness
3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride is unique due to its enhanced stability under physiological conditions and its ability to undergo selective and efficient sulfur fluoride exchange reactions. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H9FO3S |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-cyclopropyl-3-oxopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H9FO3S/c7-11(9,10)4-3-6(8)5-1-2-5/h5H,1-4H2 |
InChI Key |
GRFSQLGHHOKKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
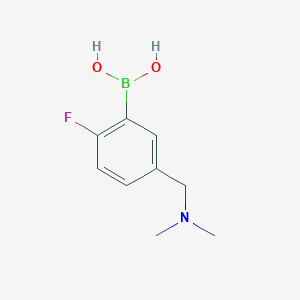
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)
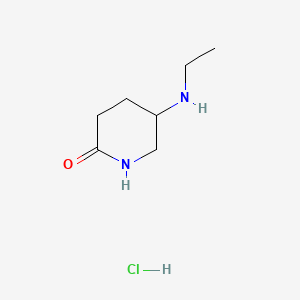

![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)

![Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13469006.png)
